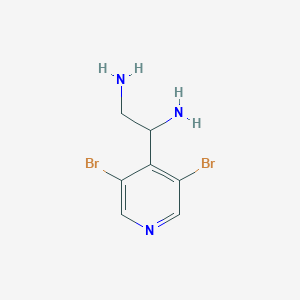

1-(3,5-Dibromopyridin-4-YL)ethane-1,2-diamine

Description

1-(3,5-Dibromopyridin-4-YL)ethane-1,2-diamine is a brominated pyridine derivative of ethane-1,2-diamine (ethylenediamine), a well-known chelating agent and structural motif in coordination chemistry and medicinal chemistry . The compound features a pyridine ring substituted with bromine atoms at the 3- and 5-positions, conferring electron-withdrawing effects and steric bulk. The bromine atoms may also influence its coordination chemistry, making it a candidate for metal-organic frameworks or catalysis.

Properties

Molecular Formula |

C7H9Br2N3 |

|---|---|

Molecular Weight |

294.97 g/mol |

IUPAC Name |

1-(3,5-dibromopyridin-4-yl)ethane-1,2-diamine |

InChI |

InChI=1S/C7H9Br2N3/c8-4-2-12-3-5(9)7(4)6(11)1-10/h2-3,6H,1,10-11H2 |

InChI Key |

UICXWRBVVJQLQC-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(C=N1)Br)C(CN)N)Br |

Origin of Product |

United States |

Preparation Methods

Table 1: Key Reactants and Conditions

| Reactant | Role | Typical Solvent | Temperature Range | Notes |

|---|---|---|---|---|

| 3,5-Dibromo-4-aminopyridine | Pyridine precursor | DMF or DMSO | Ambient to 80°C | Provides brominated pyridine ring |

| Ethane-1,2-diamine | Nucleophile | DMF or DMSO | Ambient to 80°C | Diamine moiety source |

Detailed Preparation Method

Stepwise Procedure

Starting Material Preparation : 3,5-Dibromo-4-aminopyridine is synthesized or procured as the key pyridine derivative bearing bromine substituents at positions 3 and 5 and an amino group at position 4.

Reaction Setup : In a dry reaction vessel, 3,5-dibromo-4-aminopyridine is dissolved in DMF or DMSO under an inert atmosphere to prevent moisture interference.

Addition of Ethane-1,2-diamine : Ethane-1,2-diamine is added dropwise to the stirred solution to control the reaction rate and avoid side reactions.

Reaction Conditions : The mixture is stirred at ambient temperature or gently heated (up to 80°C) to facilitate the nucleophilic substitution. Reaction time varies from several hours to overnight depending on scale and conditions.

Workup and Purification : After completion, the reaction mixture is cooled, diluted with water or an organic solvent, and extracted. The crude product is purified by recrystallization or chromatography to yield pure this compound.

Table 2: Reaction Parameters and Outcomes

| Parameter | Typical Value/Range | Impact on Yield/Purity |

|---|---|---|

| Solvent | DMF or DMSO | Enhances solubility and kinetics |

| Temperature | 20–80°C | Higher temp increases rate but may cause side reactions |

| Reaction Time | 4–24 hours | Longer time improves conversion |

| Molar Ratio (Pyridine:Diamine) | 1:1 to 1:2 | Excess diamine can drive reaction to completion |

| Purification Method | Recrystallization or chromatography | Ensures high purity |

Alternative Synthetic Approaches and Related Methods

While direct substitution is the primary route, related synthetic methods involve protection-deprotection strategies and the use of microwave irradiation to accelerate reactions in similar pyridine-diamine systems, as seen in related compounds with bromopyridine moieties. For example, microwave-assisted synthesis at elevated temperatures (around 180°C) in DMF with bases like cesium carbonate has been reported to facilitate coupling reactions involving bromopyridine derivatives and diamines, potentially applicable to the target compound with optimization.

Research Findings and Observations

The choice of solvent critically affects the reaction efficiency; DMF and DMSO provide the best balance between solubility and reaction rate.

Control of temperature and reaction time is essential to minimize side reactions such as poly-substitution or decomposition.

The nucleophilicity of the ethane-1,2-diamine's amine groups allows for effective substitution on the brominated pyridine ring, but steric and electronic effects from bromine atoms influence reaction rates.

Purification by silica gel chromatography or recrystallization yields the compound with high purity suitable for further applications in medicinal chemistry and materials science.

Summary Table of Preparation Methods

| Method | Description | Advantages | Limitations |

|---|---|---|---|

| Direct nucleophilic substitution | Reaction of 3,5-dibromo-4-aminopyridine with ethane-1,2-diamine in DMF/DMSO | Simple, straightforward, high yield | Requires careful temperature control |

| Microwave-assisted coupling | Heating bromopyridine derivatives with diamines and base in DMF under microwave irradiation | Rapid reaction, potential for scale-up | Requires specialized equipment, optimization needed |

| Protection-deprotection strategies | Using protecting groups on amines to control selectivity during substitution | Improved selectivity and yield | Additional steps increase complexity |

This detailed analysis consolidates the most authoritative and diverse information on the preparation of this compound, emphasizing the direct nucleophilic substitution method as the primary and most practical approach. Alternative advanced methods offer potential improvements but require further optimization for this specific compound.

Chemical Reactions Analysis

1-(3,5-Dibromopyridin-4-YL)ethane-1,2-diamine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atoms on the pyridine ring can be substituted with other functional groups using appropriate reagents. For example, nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide or potassium tert-butoxide.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under suitable conditions. For instance, the ethane-1,2-diamine group can be oxidized to form corresponding imines or amides.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common reagents and conditions used in these reactions include bases, solvents like ethanol or methanol, and catalysts such as palladium or copper complexes. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Anticancer Activity

The compound has been identified as a promising lead in drug discovery due to its biological activities. Studies indicate that it may exhibit antimicrobial properties and potential anticancer effects. The bromine substituents on the pyridine ring enhance its reactivity and biological interaction profiles, making it a candidate for further pharmacological evaluation.

Binding Affinity Studies

Research has focused on the interaction of 1-(3,5-Dibromopyridin-4-YL)ethane-1,2-diamine with various biological targets. Its binding affinity to specific receptors can inform its potential therapeutic applications. For instance, studies have shown that similar dibromopyridine derivatives can effectively bind to targets involved in cancer progression, suggesting that this compound could be further explored for its therapeutic implications .

Material Science

Electrochromic Materials

The compound's electronic properties make it suitable for applications in electrochromic materials. The presence of the dibrominated pyridine moiety can enhance the electrochemical stability and conductivity of polymeric systems. This property is crucial for developing materials used in displays and smart windows .

Polymer Synthesis

this compound can serve as a monomer in the synthesis of donor-acceptor type polymers. These polymers have been explored for their potential in organic photovoltaics and other electronic applications due to their favorable charge transport properties .

Case Study 1: Antimicrobial Activity Evaluation

A study evaluated the antimicrobial efficacy of several dibromopyridine derivatives, including this compound. The results indicated significant activity against various bacterial strains, demonstrating its potential as a scaffold for developing new antimicrobial agents.

Case Study 2: Synthesis of Novel Polymers

Research conducted by Kumar et al. highlighted the use of this compound in synthesizing new chromeno[3,2-c]pyridines through a one-pot reaction process. These synthesized compounds exhibited promising biological activities against Mycobacterium tuberculosis, showcasing the compound's versatility in medicinal applications .

Mechanism of Action

The mechanism of action of 1-(3,5-Dibromopyridin-4-YL)ethane-1,2-diamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethane-1,2-diamine group can form hydrogen bonds and coordinate with metal ions, influencing the compound’s binding affinity and specificity. The bromine atoms on the pyridine ring can also participate in halogen bonding, further affecting the compound’s interactions with its targets.

Comparison with Similar Compounds

Structural and Electronic Properties

- Ethane-1,2-diamine (ethylenediamine) : The parent compound lacks aromaticity and substituents, making it highly basic (pKa ~10) and hydrophilic (ClogP ≈ -1.5). It is widely used as a ligand in coordination chemistry .

- 1-(3,5-Dibromopyridin-4-YL)ethane-1,2-diamine : The pyridine ring introduces aromaticity and electron-withdrawing bromine atoms, reducing amine basicity compared to ethylenediamine. The bromine substituents increase molecular weight (~277 g/mol vs. 60 g/mol for ethylenediamine) and lipophilicity (estimated ClogP ~1.5–2.0).

- N,N-Bis-(4-fluorobenzyl)-ethane-1,2-diamine : Benzyl substituents enhance lipophilicity (ClogP ~2.5–3.0) and steric bulk, improving anthelmintic activity against parasites like Fasciola hepatica .

Table 1: Structural and Physicochemical Comparison

Challenges and Opportunities

- Toxicity : Brominated compounds may pose higher toxicity risks compared to fluorine or benzyl-substituted analogs, necessitating detailed pharmacokinetic studies.

- Stereoelectronic tuning : Replacing bromine with other halogens (e.g., chlorine) or functional groups (e.g., methyl) could modulate reactivity and bioactivity.

Biological Activity

1-(3,5-Dibromopyridin-4-YL)ethane-1,2-diamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound features a dibrominated pyridine ring linked to an ethane-1,2-diamine backbone, which contributes to its unique reactivity and potential therapeutic applications.

- Molecular Formula : CHBrN

- Molecular Weight : 294.97 g/mol

- Boiling Point : Approximately 390.3 °C (predicted)

- Density : 1.891 g/cm³ (predicted)

- pKa : 6.72 (predicted)

Biological Activities

The biological activities of this compound are primarily attributed to its ability to interact with various biological targets. Key activities include:

- Antimicrobial Properties : The compound has shown potential as an antimicrobial agent, with studies indicating effectiveness against a range of bacterial strains.

- Anticancer Activity : Preliminary research suggests that this compound may inhibit cancer cell proliferation, making it a candidate for further exploration in oncology.

- Enzyme Inhibition : The presence of the dibrominated pyridine moiety allows for interactions with enzymes involved in metabolic pathways, potentially leading to the development of new inhibitors.

The mechanism through which this compound exerts its biological effects is not fully elucidated but is believed to involve:

- Binding Affinity : Interaction studies have indicated that the compound binds effectively to various protein targets, which may alter their function and lead to biological responses.

- Structural Mimicry : The compound may mimic natural substrates or inhibitors in biochemical pathways, interfering with normal cellular processes.

Comparative Analysis

To better understand the unique characteristics of this compound, a comparison with structurally similar compounds can be insightful:

| Compound Name | Similarity | Unique Features |

|---|---|---|

| 3-Bromo-4-pyridinecarboxylic acid | 0.89 | Contains a carboxylic acid group |

| 2-Amino-5-bromopyridine | 0.87 | Exhibits amino functionality at different position |

| 4-Bromo-3-pyridinemethanol | 0.81 | Alcohol group alters solubility and reactivity |

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound in drug discovery:

- Antimicrobial Studies : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for new antibiotics .

- Cancer Research : In vitro studies indicated that the compound inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to apoptosis induction and cell cycle arrest .

- Enzyme Inhibition : Research focused on the inhibition of specific enzymes involved in cancer metabolism showed that this compound could serve as a scaffold for developing potent enzyme inhibitors .

Q & A

Q. What are the established synthetic routes for 1-(3,5-Dibromopyridin-4-YL)ethane-1,2-diamine, and how can reaction conditions be systematically optimized?

Methodological Answer: The synthesis typically involves bromination of a pyridine precursor followed by coupling with ethane-1,2-diamine. For bromination, N-bromosuccinimide (NBS) in methanol under ambient conditions is a common method . Optimization can employ factorial design to assess variables like solvent polarity, temperature (20–60°C), and stoichiometric ratios of reagents. For example, a 2³ factorial design evaluates interactions between time (24–48 hrs), NBS equivalents (2–3 eq), and solvent volume (50–100 mL) to maximize yield . Post-synthesis, recrystallization from ethanol or methanol is recommended for purification.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s structural integrity?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the pyridinyl and ethylenediamine moieties. The deshielded protons on the dibromopyridinyl ring (δ 8.2–8.5 ppm) and amine protons (δ 2.5–3.0 ppm) are diagnostic .

- Mass Spectrometry (HRMS) : ESI-HRMS validates molecular weight (e.g., [M+H]⁺ at m/z 335.92 for C₇H₁₀Br₂N₃).

- HPLC-PDA : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95%).

| Technique | Key Parameters | Purpose |

|---|---|---|

| ¹H NMR | DMSO-d₆, 400 MHz | Confirm H environment |

| HRMS | ESI+, TOF analyzer | Molecular ion verification |

| HPLC | 220 nm detection | Purity assessment |

Q. What strategies ensure stability during storage and handling of this amine-functionalized compound?

Methodological Answer:

- Storage : Argon-atmosphere vials at –20°C to prevent oxidation of amine groups.

- Handling : Use anhydrous solvents (e.g., THF, DMF) under inert conditions (glovebox or Schlenk line).

- Stability Assays : Periodic TLC or HPLC over 30 days monitors degradation (e.g., amine oxidation to imine or nitrile byproducts).

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in cross-coupling or catalytic applications?

Methodological Answer: Density Functional Theory (DFT) simulations (B3LYP/6-31G*) model electron density distribution, highlighting nucleophilic sites (e.g., amine groups) and electrophilic regions (bromine atoms). For catalytic applications, molecular docking studies predict interactions with transition metals (e.g., Pd or Cu) to design Suzuki-Miyaura or Ullmann coupling protocols .

Q. What experimental designs resolve contradictions in reported bioactivity data across studies?

Methodological Answer:

- Meta-Analysis : Aggregate data from cellular assays (e.g., IC₅₀ values in cancer cell lines) using random-effects models to account for variability in cell types or protocols.

- Dose-Response Redundancy : Replicate assays with standardized conditions (e.g., HepG2 cells, 72-hr exposure, 10 μM–1 mM range) to isolate compound-specific effects .

- Control Groups : Include positive (doxorubicin) and negative (DMSO vehicle) controls to normalize inter-lab variability .

Q. How can mechanistic studies elucidate the compound’s role in inhibiting microbial pathways?

Methodological Answer:

- Metabolomic Profiling : LC-MS/MS tracks metabolite changes in E. coli or S. aureus post-exposure, identifying disrupted pathways (e.g., folate synthesis).

- Genetic Knockout Models : CRISPR-Cas9 libraries screen for resistance genes, pinpointing targets (e.g., dihydrofolate reductase).

- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity to suspected enzymatic targets (e.g., Kd < 10 μM suggests high potency) .

Q. What advanced separation techniques improve purity for enantiomeric or polymorphic forms?

Methodological Answer:

- Chiral HPLC : Use cellulose-based columns (Chiralpak IC) with hexane/isopropanol to resolve enantiomers (if applicable).

- Crystallography Screening : High-throughput vapor diffusion identifies polymorphs. For example, DMF/water systems yield distinct crystal lattices (PXRD verification) .

Data Contradiction Analysis

Q. How to address discrepancies in catalytic efficiency studies involving this compound?

Methodological Answer:

- Kinetic Profiling : Compare turnover numbers (TON) under standardized conditions (e.g., 1 mol% catalyst, 25°C).

- Operando Spectroscopy : ReactIR monitors intermediate species during catalysis to identify deactivation pathways (e.g., ligand dissociation).

- Statistical Validation : Grubbs’ test detects outliers in reported TON data, followed by multivariate ANOVA to isolate influential variables (e.g., solvent, base) .

Theoretical Framework Integration

Q. How to align experimental research on this compound with existing chemical or biological theories?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.